molecular formula C7H8N2O2 B1442907 2-Ethyl-3-nitropyridine CAS No. 1346534-62-0

2-Ethyl-3-nitropyridine

Cat. No. B1442907
CAS RN: 1346534-62-0
M. Wt: 152.15 g/mol
InChI Key: YXEDTXYNYNFZTM-UHFFFAOYSA-N
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Description

2-Ethyl-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 .


Synthesis Analysis

The synthesis of nitropyridines, which includes this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The nitro group in this compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Nitropyridines, including this compound, have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Physical And Chemical Properties Analysis

This compound is a light yellow liquid . Nitro compounds, like this compound, are known for their high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R .

Scientific Research Applications

Antitumor Activity

2-Ethyl-3-nitropyridine derivatives have been investigated for their antitumor activity. For example, ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds exhibit potent antimitotic properties. These compounds, including this compound derivatives, have shown to interfere with mitosis, suggesting a potential use in cancer therapy (Temple et al., 1992).

Vicarious Nucleophilic Substitution

The reactivity of 3-nitropyridine derivatives, including this compound, has been explored through vicarious nucleophilic substitution (VNS) reactions. These reactions result in the formation of various substituted products, indicating their potential utility in synthesizing diverse organic compounds (Andreassen et al., 2004).

Excited Electronic States Study

Studies on the excited electronic states of 2-ethylamino derivatives of nitropyridine, including this compound, have been conducted. Such research is essential for understanding the photophysical and photochemical properties of these compounds, which could be useful in various applications like organic electronics (Lorenc et al., 2002).

Programmable Molecular Diode

This compound derivatives have been used to create programmable molecular diodes. These diodes exhibit charge-induced conformational switching and rectifying behavior, demonstrating the potential of this compound in nanoelectronics (Derosa et al., 2003).

Toxicological Assessment

A toxicological assessment of 2-ethyl-4-nitropyridine N-oxide, a derivative of this compound, has been conducted. This study is crucial for understanding the safety and environmental impact of such compounds, especially in industrial and pharmaceutical contexts (Gorokhova et al., 2022).

Fluorescent Probes Development

This compound derivatives have been used to develop fluorescent probes for detecting metal ions in aqueous media. Such probes are vital in environmental monitoring and biological applications (Singh et al., 2020).

Safety and Hazards

While specific safety data for 2-Ethyl-3-nitropyridine was not found, nitro compounds are generally considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds, including 2-Ethyl-3-nitropyridine, has received increased attention in recent years . The higher electronegativity of fluorine may alter the physical and chemical properties of a molecule, providing new possibilities for binding to the receptor .

properties

IUPAC Name

2-ethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEDTXYNYNFZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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